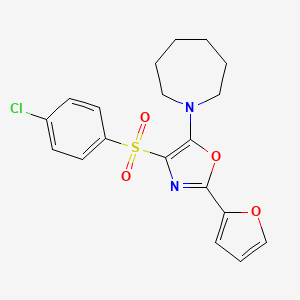

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole, also known as ACU-4429, is a novel small molecule drug candidate that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

Scientific Research Applications

Pharmaceutical Chemistry

Oxazole derivatives are known to possess a wide range of biological activities, making them valuable in pharmaceutical research. They serve as scaffolding structures or bridging chains to connect different reactive groups, which can lead to the discovery of new therapeutic agents .

Pesticide Development

Recent progress has shown that oxazoles are rapidly advancing in the discovery of new pesticides. They have been particularly noted for their use in developing fungicides, insecticides, and acaricides .

Kinase Inhibition

Oxazolo[5,4-d]pyrimidine scaffolds are popular pharmacophores used in compounds active against diverse molecular targets. They have been used as potent kinase inhibitors and have shown activity against proteins such as VEGFR-2 and ACC2 .

Antiviral and Immunosuppressive Agents

The same oxazolo[5,4-d]pyrimidine scaffold has also been utilized in the development of immunosuppressive and antiviral agents, highlighting its versatility in medicinal chemistry .

Magnetic Nanocatalysts

Synthetic chemists focusing on magnetic nanocatalysts have found oxazole derivatives useful in their research. These compounds play a role in the synthesis processes involving magnetic nanocatalysts .

Drug Discovery and Synthesis

The synthesis of oxazole-containing molecules is an area of interest for drug discovery. The van Leusen oxazole synthesis is a method used to look for potential oxazole-based medicinal compounds .

properties

IUPAC Name |

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-14-7-9-15(10-8-14)27(23,24)18-19(22-11-3-1-2-4-12-22)26-17(21-18)16-6-5-13-25-16/h5-10,13H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKKRNXZJLJYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)

methyl}acetamido)acetate](/img/structure/B2934605.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)